2-(3,4-Dimethoxyphenyl)-3-methylbutan-2-ol
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Overview
Description
2-(3,4-Dimethoxyphenyl)-3-methylbutan-2-ol is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a butanol backbone. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry. Its structure includes two methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-3-methylbutan-2-ol typically involves the following steps:
Starting Material: The synthesis often begins with 3,4-dimethoxybenzaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using catalysts like palladium on carbon to reduce intermediates.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-3-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, often under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (Dimethylformamide).
Major Products Formed
Oxidation: 2-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one.
Reduction: 2-(3,4-Dimethoxyphenyl)-3-methylbutane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(3,4-Dimethoxyphenyl)-3-methylbutan-2-ol exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The methoxy groups can enhance its lipophilicity, facilitating its interaction with lipid membranes and potentially altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but differs in its amine functionality.
3,4,5-Trimethoxyphenethylamine (Mescaline): Contains an additional methoxy group, leading to different pharmacological properties.
2-(3,4-Dimethoxyphenyl)ethanol: Similar structure but with a simpler ethanol backbone.
Uniqueness
2-(3,4-Dimethoxyphenyl)-3-methylbutan-2-ol is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. The presence of the tertiary alcohol group and the dimethoxyphenyl moiety makes it a versatile intermediate in organic synthesis and a compound of interest in medicinal chemistry.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-methylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-9(2)13(3,14)10-6-7-11(15-4)12(8-10)16-5/h6-9,14H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBNELSKPFMPAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C1=CC(=C(C=C1)OC)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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